![molecular formula C48H78O3 B12564875 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) CAS No. 144269-12-5](/img/structure/B12564875.png)
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a chemical compound known for its unique structure and properties It consists of two octadecanone groups connected by an oxydi(4,1-phenylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) typically involves the reaction of 4,4’-oxydianiline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) involves its interaction with molecular targets through its functional groups. The ketone groups can form hydrogen bonds with biological molecules, while the phenylene linkage provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparison with Similar Compounds
- 1,1’-[Oxydi(4,1-phenylene)]di(pentan-1-one)
- 1,1’-[Oxydi(4,1-phenylene)]di(hexadecan-1-one)
Comparison: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is unique due to its longer alkyl chains, which enhance its hydrophobicity and potential for forming micelles in aqueous solutions. This property distinguishes it from shorter-chain analogs, making it more suitable for applications in drug delivery and material science.
Properties
CAS No. |
144269-12-5 |
|---|---|
Molecular Formula |
C48H78O3 |
Molecular Weight |
703.1 g/mol |
IUPAC Name |
1-[4-(4-octadecanoylphenoxy)phenyl]octadecan-1-one |
InChI |
InChI=1S/C48H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(49)43-35-39-45(40-36-43)51-46-41-37-44(38-42-46)48(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3 |
InChI Key |
CVBSEOCRUOBDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


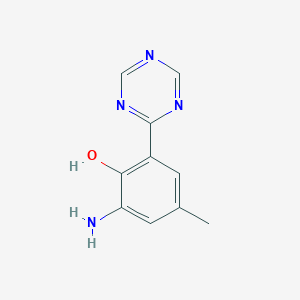
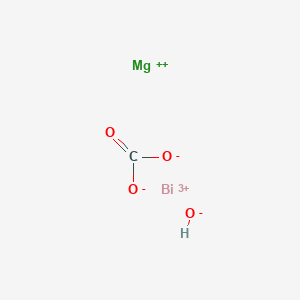
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
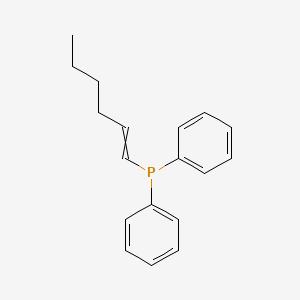
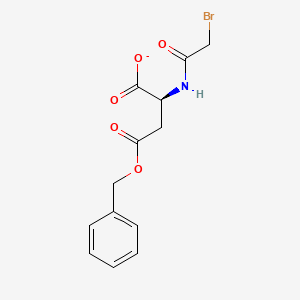
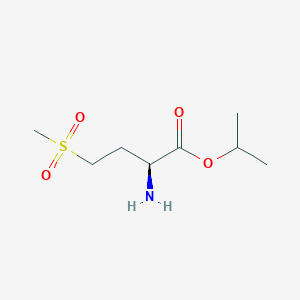
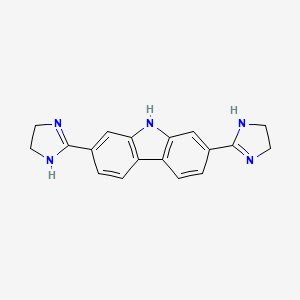
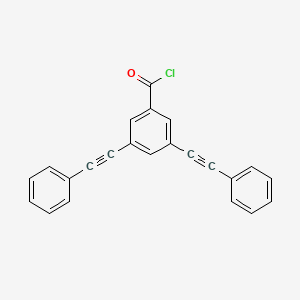

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
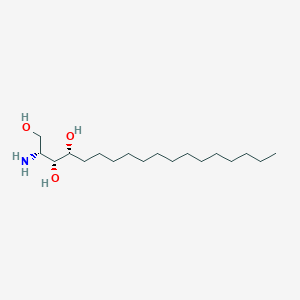
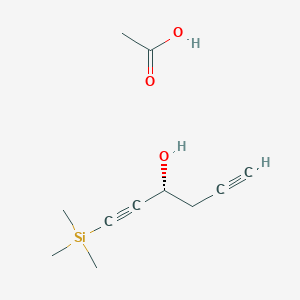
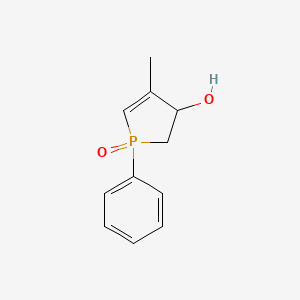
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
